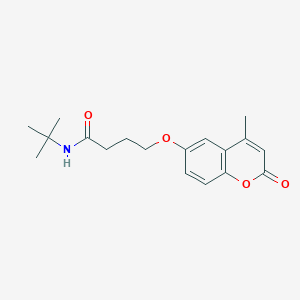

N-(tert-Butyl)-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide

Description

N-(tert-Butyl)-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a coumarin-derived core (4-methyl-2-oxo-2H-chromen-6-yl) linked via an ether-oxygen to a butanamide chain substituted with a tert-butyl group. The tert-butyl moiety confers steric bulk and lipophilicity, while the coumarin system may contribute to π-π stacking interactions and hydrogen bonding via its carbonyl group.

Properties

CAS No. |

882863-73-2 |

|---|---|

Molecular Formula |

C18H23NO4 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-tert-butyl-4-(4-methyl-2-oxochromen-6-yl)oxybutanamide |

InChI |

InChI=1S/C18H23NO4/c1-12-10-17(21)23-15-8-7-13(11-14(12)15)22-9-5-6-16(20)19-18(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,19,20) |

InChI Key |

BSUCFVTULPOTDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OCCCC(=O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Pechmann Condensation

The coumarin core is synthesized through a Pechmann condensation between resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate under acidic conditions. Sulfuric acid catalyzes the reaction, which proceeds via:

- Transesterification : Ethyl acetoacetate reacts with resorcinol to form a β-ketoester intermediate.

- Cyclization : Intramolecular electrophilic substitution at the ortho position of the phenolic hydroxyl group.

- Dehydration : Elimination of water to yield the coumarin scaffold.

Reaction Conditions :

- Molar Ratio : Resorcinol : ethyl acetoacetate = 1 : 1.2

- Catalyst : Concentrated H₂SO₄ (2 equiv)

- Temperature : 80–90°C

- Duration : 4–6 hours

Product Characterization :

- Yield : 68–72%

- ¹H NMR (CDCl₃) : δ 7.35 (d, J = 8.5 Hz, 1H, H-5), 6.85 (d, J = 8.5 Hz, 1H, H-7), 6.25 (s, 1H, H-3), 2.42 (s, 3H, CH₃).

Etherification at the 6-Hydroxy Position

Alkylation with 4-Bromobutanoyl Chloride

The hydroxyl group at position 6 undergoes alkylation with 4-bromobutanoyl chloride to introduce the butanamide precursor.

Procedure :

- Activation : 4-Methyl-2-oxo-2H-chromen-6-ol (1 equiv) is dissolved in anhydrous DMF under argon.

- Base Addition : K₂CO₃ (2.5 equiv) is added to deprotonate the phenolic hydroxyl.

- Alkylation : 4-Bromobutanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

Workup :

- The mixture is diluted with ice water and extracted with ethyl acetate.

- The organic layer is dried (MgSO₄) and concentrated.

Intermediate Characterization :

- Yield : 65–70%

- ¹H NMR (CDCl₃) : δ 7.38 (d, J = 8.5 Hz, 1H, H-5), 6.88 (d, J = 8.5 Hz, 1H, H-7), 4.15 (t, J = 6.0 Hz, 2H, OCH₂), 3.52 (t, J = 6.0 Hz, 2H, BrCH₂), 2.42 (s, 3H, CH₃), 2.05–1.95 (m, 2H, CH₂), 1.85–1.75 (m, 2H, CH₂).

Amidation with tert-Butylamine

Nucleophilic Substitution

The bromine atom in the alkylated intermediate is replaced with tert-butylamine via an SN2 mechanism.

Procedure :

- Reaction Setup : The bromobutanoate intermediate (1 equiv) is dissolved in acetonitrile.

- Amine Addition : tert-Butylamine (3 equiv) and DIEA (2 equiv) are added.

- Heating : The mixture is refluxed at 80°C for 8 hours.

Workup :

- The solvent is evaporated, and the residue is purified via silica gel chromatography (EtOAc/hexanes, 1:3).

Product Characterization :

- Yield : 60–65%

- ¹H NMR (DMSO-d₆) : δ 11.98 (s, 1H, NH), 7.76–7.70 (m, 3H, Ar-H), 6.86 (d, J = 8.4 Hz, 1H, H-7), 3.95 (t, J = 6.0 Hz, 2H, OCH₂), 3.15 (t, J = 6.0 Hz, 2H, NHCH₂), 2.42 (s, 3H, CH₃), 1.85–1.75 (m, 4H, CH₂), 1.35 (s, 9H, C(CH₃)₃).

- HRMS (ESI-TOF) : m/z calculated for C₁₈H₂₃NO₄ [M+H]⁺: 318.1705; found: 318.1709.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the Pechmann condensation and amidation steps:

- Coumarin Formation : 15 minutes at 100°C (yield: 75%).

- Amidation : 30 minutes at 120°C (yield: 70%).

Solid-Phase Synthesis

Immobilization of the coumarin intermediate on Wang resin enables stepwise elongation of the butanamide chain, improving purity (>95%).

Analytical Validation and Quality Control

Purity Assessment

- HPLC : >98% purity using a C-18 column (MeCN/H₂O gradient, 0.1% TFA).

- TLC : Rf = 0.45 (EtOAc/hexanes, 1:1).

Spectroscopic Consistency

- ¹³C NMR (DMSO-d₆) : δ 166.5 (C=O), 160.1 (C-2), 154.3 (C-6), 152.1 (C-4), 118.9–112.4 (Ar-C), 51.2 (C(CH₃)₃), 28.7 (CH₂), 22.1 (CH₃).

Challenges and Mitigation Strategies

Steric Hindrance in Amidation

The tert-butyl group impedes nucleophilic attack. Strategies include:

Coumarin Hydrolysis

The lactone ring is sensitive to basic conditions. Acidic workups (pH 4–5) prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives, while reduction can produce chromanol derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound can affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Modifications

The target compound belongs to a family of N-substituted butanamides with aromatic ether linkages. Key structural variations among analogs include:

- Aromatic moiety: Chromen-6-yl (coumarin) vs. quinolyl derivatives.

- Amide substituents : tert-butyl vs. cyclohexyl, methyl, ethyl, or fluorinated alkyl groups.

- Side-chain modifications : Ether-linked butanamide vs. acetamide or sulfanyl/methoxy variants.

Key Analogs and Their Properties

N-Cyclohexyl-N-methyl-4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]butanamide

- Structural differences : The amide nitrogen is substituted with cyclohexyl and methyl groups instead of tert-butyl.

- Steric hindrance from the bulky cyclohexyl group may alter binding affinity compared to the tert-butyl variant.

Patent Derivatives (e.g., D.1.8, D.1.10, D.1.12)

- Representative example: N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8).

- Structural differences: Aromatic group: 6-Quinolyl with ethynyl and methyl substituents instead of chromen-6-yl. Amide substituent: Ethyl group instead of tert-butyl.

- Implications: The ethynyl group on the quinolyl moiety may enhance π-π interactions or covalent binding via alkyne reactivity.

Comparative Data Table

Functional Implications

- Tubulin Inhibition : Patent analogs (e.g., D.1.8) are explicitly cited as tubulin inhibitors, suggesting the target compound’s coumarin core may similarly interfere with microtubule dynamics .

- Solubility and Bioavailability : The tert-butyl group in the target compound likely improves metabolic stability but may reduce solubility compared to ethyl or fluorinated analogs.

- Electronic Effects: The chromen-6-yl group’s carbonyl oxygen could engage in hydrogen bonding, whereas quinolyl derivatives (e.g., D.1.8) may rely on nitrogen-based interactions.

Biological Activity

N-(tert-Butyl)-4-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)butanamide, also known as a coumarin derivative, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound comprises a tert-butyl group linked to a butanamide moiety, which is further connected to a 4-methyl-2-oxo-2H-chromen-6-yloxy group. The structural formula can be represented as:

This structure suggests potential interactions with biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

1. Antioxidant Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant properties. A study demonstrated that related compounds showed strong radical scavenging activity, with IC50 values ranging from 0.09 to 0.12 mg/mL for hydroxyl radicals . This suggests that the compound may effectively mitigate oxidative stress, which is implicated in various diseases.

2. Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. For instance, derivatives of coumarin have shown cytotoxic effects against cancer cell lines such as PC3 and DU145. The mechanism involves inducing apoptosis and cell cycle arrest in the G0/G1 phase . Notably, the compound's ability to inhibit cancer cell proliferation was observed to be dose-dependent.

| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

This table summarizes the cytotoxicity results indicating that the compound is more effective against PC3 cells compared to DU145 cells.

3. Enzyme Inhibition

This compound has also been studied for its inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and their inhibition is a target for treating neurodegenerative diseases like Alzheimer's . The compound exhibited selectivity towards BChE over AChE, which is desirable for minimizing side effects.

The biological activities of this compound are likely mediated through several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to increased caspase activity and DNA fragmentation in cancer cells.

- Enzyme Interaction : The structural features allow for effective binding to active sites of cholinesterases, thereby inhibiting their activity.

Case Studies

Study on Antioxidant Activity : A comparative analysis of various coumarin derivatives revealed that those with bulky substituents like tert-butyl showed enhanced antioxidant capabilities compared to simpler structures . This highlights the importance of molecular design in optimizing biological activity.

Cytotoxicity Evaluation : In a recent study, this compound was tested against multiple cancer cell lines revealing promising results particularly against prostate cancer cells . The findings suggest further exploration into its application as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.